molecular formula C10H7N5O B5733026 N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide

N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B5733026
M. Wt: 213.20 g/mol
InChI Key: KGUAOFTXRXRPIF-UHFFFAOYSA-N
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Description

    Reagents: Triazole intermediate, ammonia or an amine

    Conditions: Mild heating

    Reaction: [ \text{Triazole intermediate} + \text{Ammonia} \rightarrow \text{N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 4-cyanophenylhydrazine with ethyl cyanoacetate under basic conditions to form an intermediate, which is then cyclized to form the triazole ring

  • Step 1: Formation of Intermediate

      Reagents: 4-cyanophenylhydrazine, ethyl cyanoacetate

      Conditions: Basic conditions, typically using sodium ethoxide in ethanol

      Reaction: [ \text{4-cyanophenylhydrazine} + \text{ethyl cyanoacetate} \rightarrow \text{Intermediate} ]

  • Step 2: Cyclization

      Reagents: Intermediate from Step 1

      Conditions: Heating under reflux

      Reaction: [ \text{Intermediate} \rightarrow \text{Triazole ring formation} ]

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The cyano and carboxamide groups play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide
  • N-(4-cyanophenyl)-1H-1,2,4-triazole-4-carboxamide
  • N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide

Uniqueness

N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The position of the carboxamide group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c11-5-7-1-3-8(4-2-7)14-10(16)9-12-6-13-15-9/h1-4,6H,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUAOFTXRXRPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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